molecular formula C13H12N4OS B2774454 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034487-30-2

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2774454
CAS No.: 2034487-30-2
M. Wt: 272.33
InChI Key: IPVNWIBQUMISSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, the compound pyrazolo[1,5-a]pyridin-3-yl)ethan-1-one has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the research and development of pyrazolo[1,5-a]pyrimidine derivatives are promising . Based on scaffold hopping and computer-aided drug design, new derivatives are being synthesized and evaluated for their activities to inhibit various enzymes . These compounds have potential for further exploration .

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea include other pyrazolo[1,5-a]pyridine derivatives and thiophene-containing ureas. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. Examples include:

The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyridine and thiophene moieties, which may confer distinct properties and applications.

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyridin-5-yl-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-8H,9H2,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVNWIBQUMISSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.